molecular formula C12H12ClFO3 B1326033 Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate CAS No. 951886-34-3

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate

Cat. No.: B1326033
CAS No.: 951886-34-3
M. Wt: 258.67 g/mol
InChI Key: AOZXYCMEHFTCMP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is an organic ester derivative characterized by a 4-oxobutanoate backbone substituted with a 4-chloro-2-fluorophenyl group.

Properties

IUPAC Name

ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZXYCMEHFTCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid.

    Reduction: 4-(4-chloro-2-fluorophenyl)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on ethyl 4-aryl-4-oxobutanoate derivatives with structural similarities to Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate, emphasizing substituent effects on synthesis, physicochemical properties, and biological activity.

Structural and Substituent Variations

Key Analogues Identified in Evidence:

Compound Name Substituents on Aryl Ring Key Features
Ethyl 4-(4′-fluoro-2′-methyl-biphenyl-4-yl)-4-oxobutanoate 4′-fluoro, 2′-methyl Biphenyl structure; methyl enhances lipophilicity; fluoro improves metabolic stability.
Ethyl 4-(3-chlorophenyl)-4-oxobutanoate 3-chloro Moderate yield (63%); chloro increases electrophilicity for nucleophilic reactions.
Ethyl 4-(3-fluorophenyl)-4-oxobutanoate 3-fluoro High yield (80%); fluorine’s electronegativity may improve binding to COX-2.
Ethyl 4-(4-nitrophenyl)-4-oxobutanoate 4-nitro Nitro group enhances electrophilicity; used in coupling reactions.
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate 5-chloro, 2-methoxy Methoxy improves solubility; chloro contributes to bioactivity.

Physicochemical Properties

Property Ethyl 4-(3-fluorophenyl)-4-oxobutanoate Ethyl 4-(4-nitrophenyl)-4-oxobutanoate Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Physical State White solid Solid at RT Colorless liquid
Solubility Soluble in ethanol, DMF Moderate in organic solvents Soluble in water, ethanol
Key Functional Groups Ester, ketone, fluoro Ester, ketone, nitro Ester, ketone, chloro, methoxy

Biological Activity

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H12_{12}ClF2_2O3_3 and a molecular weight of approximately 250.68 g/mol. The structure features a chloro and a fluorine substituent on the phenyl ring, which may influence its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the application context, but the compound's ability to modulate enzyme activity is crucial for its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

This compound has also been studied for its anticancer properties. In cytotoxicity assays against cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells (MCF7), the compound showed promising results. The half-maximal inhibitory concentration (IC50_{50}) values were determined through dose-response curves, revealing effective concentrations that significantly reduced cell viability .

Cell Line IC50_{50} (µM) Reference
HEPG23.5
MCF75.0

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on HEPG2 cells using the MTT assay. The results indicated an IC50_{50} value of 3.5 µM, demonstrating significant potency compared to control drugs like doxorubicin.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, where this compound exhibited minimum inhibitory concentrations (MICs) of 12 µg/mL and 15 µg/mL, respectively, indicating strong antibacterial properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Unique Features Biological Activity
Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoateDifferent halogen positioningModerate anticancer activity
Ethyl 4-chloroacetoacetateLacks fluorine substitutionLower antimicrobial efficacy
Ethyl 4-(3-fluorophenyl)-4-oxobutanoateContains fluorine but lacks chlorineEnhanced cytotoxicity

Q & A

Q. What are the common synthetic routes for Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate, and how can reaction conditions be optimized in academic labs?

Methodological Answer:

  • Knoevenagel Condensation : A starting route involves reacting substituted benzaldehydes (e.g., 4-chloro-2-fluorobenzaldehyde) with ethyl acetoacetate under basic conditions (e.g., piperidine or NaOH). Hydrolysis and decarboxylation steps yield the target compound .
  • Alternative Pathways : Ethyl 4-oxobutanoate derivatives can be synthesized via coupling reactions using halogenated aryl precursors (e.g., bromo- or chlorophenyl intermediates) in the presence of palladium catalysts .
  • Optimization Tips :
    • Use continuous flow reactors to enhance reaction efficiency and reduce by-products .
    • Adjust solvent polarity (e.g., ethanol vs. THF) to improve yield during crystallization .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR :
    • Aromatic protons from the 4-chloro-2-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm) due to coupling with fluorine (J = 8–12 Hz) .
    • The ketone carbonyl (C=O) resonates at δ 195–205 ppm in <sup>13</sup>C NMR .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm<sup>-1</sup> (ester C=O) and ~1650 cm<sup>-1</sup> (ketone C=O) .
  • X-ray Crystallography : For structural confirmation, single-crystal XRD can resolve the planar geometry of the fluorophenyl ring and ketone positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native Kynurenine-3-hydroxylase) and buffer conditions (pH, cofactors) to minimize variability .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity >98% before testing .
  • Structural Analog Comparison : Test derivatives with controlled substitutions (e.g., replacing Cl with Br or F) to isolate electronic effects on inhibitory potency .

Q. What computational strategies are effective for predicting interactions between this compound and biological targets like cyclooxygenase (COX)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to COX-2’s active site. Focus on halogen bonding between the chloro group and Arg120 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Monitor RMSD values (<2 Å indicates stable binding) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., F vs. Cl) with IC50 values to predict activity trends .

Q. How does the substitution pattern on the phenyl ring (e.g., chloro vs. fluoro) influence the reactivity and bioactivity of Ethyl 4-aryl-4-oxobutanoate derivatives?

Methodological Answer:

  • Electronic Effects : Fluorine’s strong electronegativity increases the electrophilicity of the ketone, enhancing nucleophilic attack rates (e.g., in hydrazine reactions) .
  • Steric and Bioactivity Impact :
    • Chloro substituents improve lipophilicity (logP >2.5), enhancing membrane permeability in cytotoxicity assays .
    • Fluorine’s para position reduces steric hindrance, favoring interactions with enzyme active sites (e.g., COX-2 inhibition ).

Q. What strategies are recommended for purifying this compound from by-products in multi-step syntheses?

Methodological Answer:

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) to separate ester and ketone by-products .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the target compound vs. impurities .
  • HPLC Prep : For high-purity batches (>99%), employ reverse-phase HPLC with a methanol/water mobile phase .

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